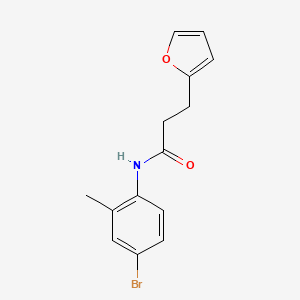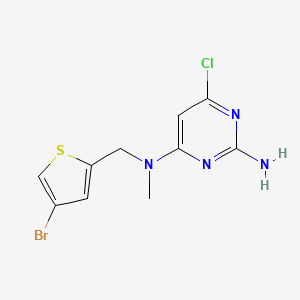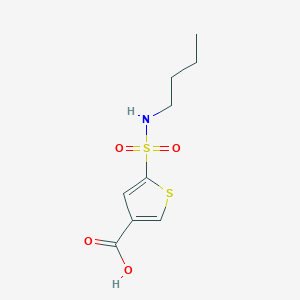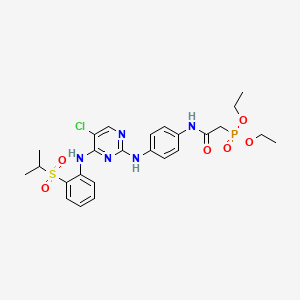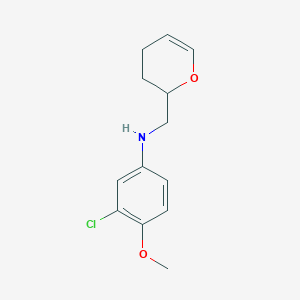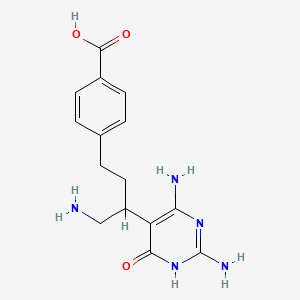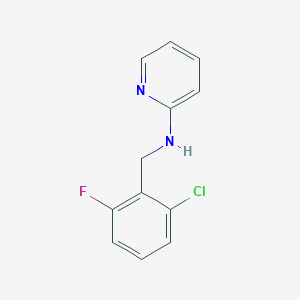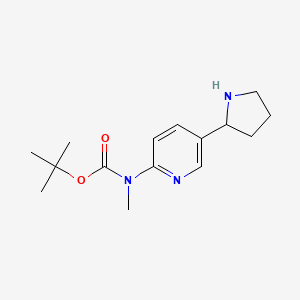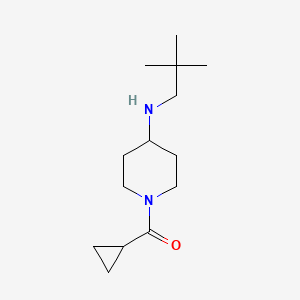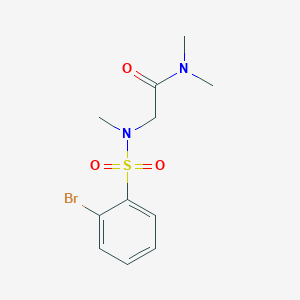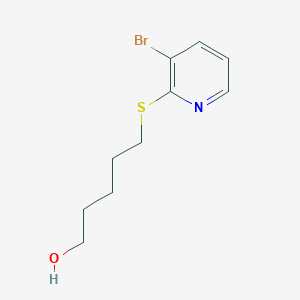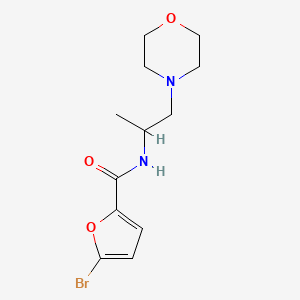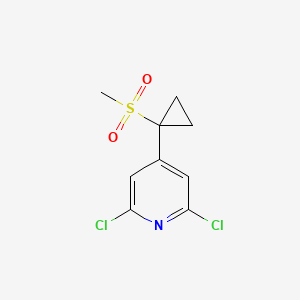
2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine is a chemical compound with the molecular formula C9H9Cl2NO2S and a molecular weight of 266.14 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a cyclopropyl group bearing a methylsulfonyl moiety at position 4.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation and reduction reactions.
Cyclopropyl Ring Reactions: The cyclopropyl ring can undergo ring-opening reactions under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Specific conditions depend on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the methylsulfonyl group .
科学的研究の応用
2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine is not well-understood. it is likely that the compound interacts with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved .
類似化合物との比較
Similar Compounds
Similar compounds include other pyridine derivatives with various substituents, such as:
- 2,6-Dichloropyridine
- 4-(Methylsulfonyl)pyridine
- Cyclopropylpyridine derivatives
Uniqueness
The uniqueness of 2,6-Dichloro-4-(1-(methylsulfonyl)cyclopropyl)pyridine lies in its specific combination of substituents, which confer unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H9Cl2NO2S |
|---|---|
分子量 |
266.14 g/mol |
IUPAC名 |
2,6-dichloro-4-(1-methylsulfonylcyclopropyl)pyridine |
InChI |
InChI=1S/C9H9Cl2NO2S/c1-15(13,14)9(2-3-9)6-4-7(10)12-8(11)5-6/h4-5H,2-3H2,1H3 |
InChIキー |
NGZKLSDWRUNPGK-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1(CC1)C2=CC(=NC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


